molecular formula C15H17N3O3 B1465386 3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid CAS No. 1182918-27-9

3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid

Cat. No. B1465386
CAS RN: 1182918-27-9
M. Wt: 287.31 g/mol
InChI Key: QSCFHSQYOGBSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported a novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the molecular formula of 1-(3-Methyl-1H-pyrazol-4-yl)ethanone is reported as C6H8N2O with an average mass of 124.141 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid” are not available, related compounds have been studied. For instance, a catalytic protodeboronation of pinacol boronic esters was reported, which allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 1-(3-Methyl-1H-pyrazol-4-yl)ethanone is a solid with an unremarkable aroma . Another compound, 3-(3-METHYL-1H-PYRAZOL-5-YL)PROPANOIC ACID (MPP), is also a solid with a molecular weight of 159.13 g/mol .

Scientific Research Applications

Synthesis Techniques and Derivatives Formation

Pyrazole derivatives are synthesized through various methods, showcasing the chemical versatility of the compound. For instance, novel pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives were crafted using 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-1H-pyrazole-4-carbonitrile and different reactive agents, including succinic anhydride, acetic anhydride, and formic acid—formamide mixture, among others, under specific conditions (Harb, Abbas, & Mostafa, 2005). The synthesis of 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and its structural analogues demonstrated regiospecificity, and the structures were elucidated using single-crystal X-ray analysis due to the complexity of identifying regioisomers through spectroscopic techniques alone (Kumarasinghe, Hruby, & Nichol, 2009).

Application in Heterocyclic Synthesis

The diversity of pyrazole derivatives is further highlighted in heterocyclic synthesis. Various halomethyleniminium salts were synthesized as novel Vilsmeier agents from formamide or N-methylformamide with POCl3. These agents were used to convert N-1-substituted-aminopyrazoles into corresponding pyrazolo[3,4-d]pyrimidine, N-(1H-pyrazol-5-yl)formamide, or N-(1H-pyrazol-5-yl)formamidine, showing a range of potential applications in pharmaceuticals and agrochemicals (Chang, Tsai, Huang, Lin, Wang, Wu, & Wong, 2013).

Safety and Hazards

The safety and hazards of similar compounds have been noted. For instance, 3-(3-METHYL-1H-PYRAZOL-5-YL)PROPANOIC ACID (MPP) may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

The future directions for the study of similar compounds could involve further exploration of their pharmacological effects, including their antileishmanial and antimalarial activities . Additionally, the development of more efficient and sustainable synthesis methods could be a focus .

properties

IUPAC Name

3-(2-methyl-N-(1-methylpyrazole-4-carbonyl)anilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-5-3-4-6-13(11)18(8-7-14(19)20)15(21)12-9-16-17(2)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCFHSQYOGBSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CCC(=O)O)C(=O)C2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid
Reactant of Route 2
3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid
Reactant of Route 3
3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid
Reactant of Route 4
3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid
Reactant of Route 5
3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid
Reactant of Route 6
3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.